molecular formula C13H10N4O4 B2602888 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-27-8

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2602888
CAS No.: 672925-27-8
M. Wt: 286.247
InChI Key: QVJYENBSYOEMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a fused oxazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[5,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrimidine Derivatives: Compounds like 5-amino-6-hydroxypyrimidine have similar structural features but lack the fused oxazole ring.

Uniqueness

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings

Properties

IUPAC Name

3-methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-7-3-4-10(9(5-7)17(18)19)20-12-11-8(2)16-21-13(11)15-6-14-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJYENBSYOEMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=NC3=C2C(=NO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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